

2-Iodobenzophenone CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodobenzophenone**

Cat. No.: **B1349951**

[Get Quote](#)

In-Depth Technical Guide: 2-Iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodobenzophenone, also known by its IUPAC name (2-iodophenyl)(phenyl)methanone, is an aromatic ketone featuring a benzoyl group attached to an iodinated phenyl ring. This compound is a derivative of benzophenone, a scaffold known for its presence in various biologically active molecules. The introduction of an iodine atom to the benzophenone structure can significantly influence its chemical reactivity and biological properties, making it a molecule of interest in synthetic and medicinal chemistry. This technical guide provides a summary of the available technical data on **2-Iodobenzophenone**, including its chemical properties, a plausible synthetic route, and an overview of the potential biological activities of related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of **2-Iodobenzophenone** are summarized in the table below. This data is essential for its handling, characterization, and use in experimental settings.

Property	Value	Reference
CAS Number	25187-00-2	[1] [2]
Molecular Formula	C ₁₃ H ₉ IO	[1]
Molecular Weight	308.12 g/mol	[2] [3]
IUPAC Name	(2-iodophenyl) (phenyl)methanone	[3]
Synonyms	2-Iodobenzophenone	[1]
Physical Form	Solid, Semi-solid, or liquid	[3]
Storage Conditions	Keep in a dark place, sealed in dry, room temperature	[3]

Synthesis of 2-Iodobenzophenone

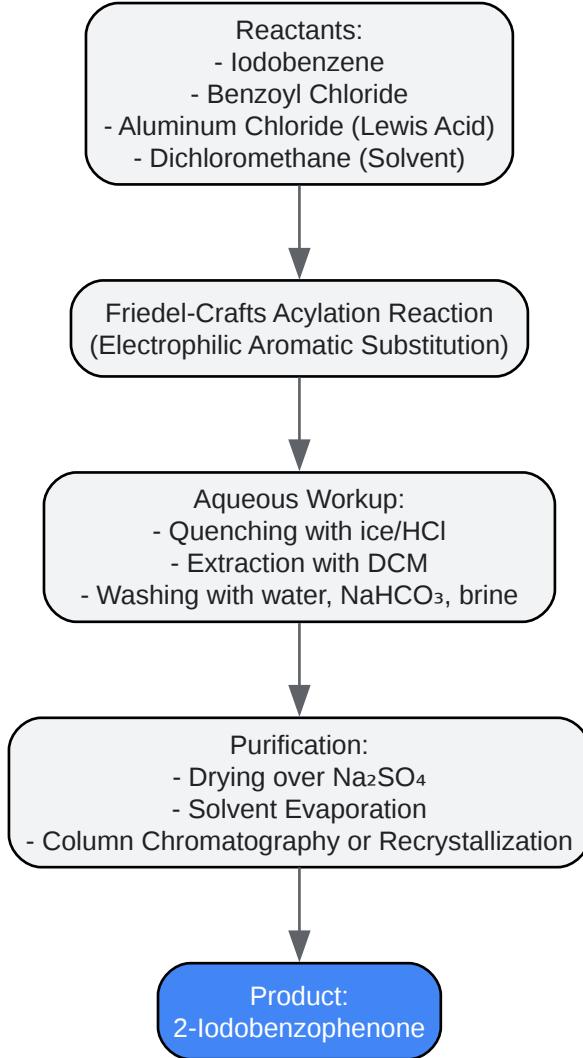
A primary method for the synthesis of **2-Iodobenzophenone** is the Friedel-Crafts acylation of iodobenzene with benzoyl chloride. This electrophilic aromatic substitution reaction is a standard procedure in organic synthesis for the formation of aryl ketones.

Experimental Protocol: Friedel-Crafts Acylation (General Procedure)

Disclaimer: A specific, detailed experimental protocol for the synthesis of **2-Iodobenzophenone** was not found in the available literature. The following is a general procedure based on established methods for Friedel-Crafts acylation.

Materials:

- Iodobenzene
- Benzoyl chloride
- Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
- Anhydrous dichloromethane (DCM) or another inert solvent


- Hydrochloric acid (HCl), dilute solution
- Water
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware for organic synthesis

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the suspension in an ice bath.
- Slowly add benzoyl chloride to the stirred suspension.
- To this mixture, add iodobenzene dropwise, maintaining the low temperature.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Iodobenzophenone**.

Synthesis Workflow Diagram

Synthesis of 2-Iodobenzophenone via Friedel-Crafts Acylation

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Iodobenzophenone**.

Spectroscopic Data

Detailed and verified spectroscopic data (NMR, IR, MS) for **2-Iodobenzophenone** are not widely available in public databases. Researchers are advised to acquire this data on their synthesized or procured material for accurate characterization. Generally, one would expect the following characteristic signals:

- ^1H NMR: Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.
- ^{13}C NMR: A signal for the carbonyl carbon (approx. 190-200 ppm) and multiple signals in the aromatic region.
- IR Spectroscopy: A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1650-1680 cm^{-1} .
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of **2-Iodobenzophenone** (308.12 g/mol).

Potential Biological and Medicinal Chemistry Applications

While there is a lack of specific biological activity data for **2-Iodobenzophenone** itself, the benzophenone scaffold is a well-established pharmacophore with a wide range of biological activities. The introduction of halogen atoms can further modulate these properties. The potential activities of **2-Iodobenzophenone**, inferred from related compounds, are summarized below.

Potential Biological Activity	Rationale based on Related Compounds
Anticancer	Halogenated benzophenones have shown cytotoxic effects against various cancer cell lines. The position and nature of the halogen can influence this activity.
Antimicrobial	The benzophenone core and halogen substituents are known to contribute to antimicrobial properties against a range of bacteria and fungi.
Enzyme Inhibition	Benzophenone derivatives have been investigated as inhibitors of various enzymes, such as protein tyrosine kinases. The specific interactions depend heavily on the substitution pattern.
Photosensitizer	Benzophenones are widely used as photosensitizers in photochemistry and photobiology, a property that could be explored for applications like photodynamic therapy.

Note: The biological activities listed are speculative and based on the activities of structurally similar compounds. Experimental validation is required to determine the actual biological profile of **2-Iodobenzophenone**.

Conclusion

2-Iodobenzophenone is a halogenated aromatic ketone with potential applications in synthetic and medicinal chemistry. While its fundamental chemical properties are documented, there is a notable scarcity of in-depth technical data, including detailed experimental protocols and comprehensive biological activity studies. The provided synthesis protocol is a general guideline, and further research is needed to establish the spectroscopic characteristics and explore the potential therapeutic applications of this compound. This guide serves as a foundational resource for researchers interested in further investigating the properties and applications of **2-Iodobenzophenone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodophenol(533-58-4) 1H NMR [m.chemicalbook.com]
- 2. Friedel-Crafts reactions. Part XXV. Acetylation and benzoylation of iodobenzene and of o-, m-, and p-iodotoluenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [2-Iodobenzophenone CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1349951#2-iodobenzophenone-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1349951#2-iodobenzophenone-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com